Fufenozide

Description

Fufenozide Classification and Chemical Profile

This compound is a synthetically derived organic compound with a specific and targeted mode of action against certain insect pests. Its chemical structure and mechanism of action place it in a distinct class of insecticides known for their unique effects on insect physiology.

Identity as a Dibenzoylhydrazine (DBH) Insecticide

This compound belongs to the dibenzoylhydrazine (DBH) class of insecticides. The core structure of these compounds is characterized by two benzoyl groups attached to a hydrazine (B178648) moiety. This chemical backbone is responsible for their insecticidal activity. This compound, along with other DBH insecticides like tebufenozide (B1682728), methoxyfenozide (B170004), and chromafenozide, is recognized for its efficacy, particularly against lepidopteran pests. researchgate.net The Insecticide Resistance Action Committee (IRAC) classifies DBHs under Group 18, highlighting their specific mode of action. researchgate.net

Classification as a Non-Steroidal Ecdysone (B1671078) Agonist

This compound is classified as a non-steroidal ecdysone agonist. jst.go.jp Ecdysone is a vital natural steroid hormone in insects that regulates molting and metamorphosis. hayleysagriculture.com this compound mimics the action of ecdysone by binding to the ecdysone receptor (EcR), even though it does not possess a steroidal structure. jst.go.jpuky.edu This binding action triggers a premature and incomplete molting process, which is ultimately lethal to the insect larvae. uky.edu This targeted disruption of the hormonal system makes this compound a potent insect growth regulator (IGR).

Table 1: Chemical Profile of this compound

| Property | Value |

|---|---|

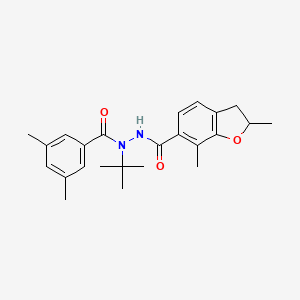

| IUPAC Name | N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-2,7-dimethyl-2,3-dihydro-1-benzofuran-6-carbohydrazide |

| Molecular Formula | C24H30N2O3 |

| Molar Mass | 394.5 g/mol |

| CAS Number | 467427-80-1 |

Data sourced from

Historical Overview of this compound Discovery and Development

The development of this compound is situated within the broader history of research into insect growth regulators, which sought more selective and environmentally benign alternatives to broad-spectrum insecticides.

Origin and Key Developmental Milestones

The discovery of the first dibenzoylhydrazine with ecdysone agonist activity, RH-5849, in the 1980s by Rohm and Haas marked a significant milestone in insecticide research. researchgate.netwikipedia.org This led to the development of other DBH analogs, including tebufenozide. researchgate.net this compound was later developed by Jiangsu Pesticides Research Institute Co. Ltd. & Dalian Raiser Pesticides Co. Ltd. as a variation of tebufenozide. agropages.com It has since become widely used, particularly in China, for the control of lepidopteran pests. researchgate.netresearchgate.net

Context within Insect Growth Regulator Research

Insect growth regulators (IGRs) are a class of insecticides that interfere with the growth, development, and reproduction of insects. wikipedia.org The development of non-steroidal ecdysone agonists like this compound was a major advancement in IGR research. jst.go.jpnih.gov These compounds offered a novel mode of action with high selectivity, primarily targeting lepidopteran larvae while having minimal impact on non-target organisms. researchgate.net This specificity makes them valuable tools in integrated pest management (IPM) programs. researchgate.net

Current Academic Significance in Pest Management Systems

This compound continues to be a subject of significant academic research, focusing on its efficacy, the development of resistance, and its environmental behavior. It is recognized for its effectiveness against major agricultural pests like the diamondback moth (Plutella xylostella). researchgate.net However, the emergence of resistance to this compound in pest populations is a growing concern and a key area of study. researchgate.netresearchgate.net Research is ongoing to understand the molecular mechanisms of this resistance, such as the role of specific genes and microRNAs in reducing the insecticide's effectiveness. nih.govmdpi.comfrontiersin.org These studies are crucial for developing sustainable resistance management strategies to prolong the utility of this compound in agriculture. researchgate.net

Structure

3D Structure

Propriétés

IUPAC Name |

N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-2,7-dimethyl-2,3-dihydro-1-benzofuran-6-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O3/c1-14-10-15(2)12-19(11-14)23(28)26(24(5,6)7)25-22(27)20-9-8-18-13-16(3)29-21(18)17(20)4/h8-12,16H,13H2,1-7H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUCSJFNYZJYLHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C(=C(C=C2)C(=O)NN(C(=O)C3=CC(=CC(=C3)C)C)C(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001033559 | |

| Record name | 2,3-Dihydro-2,7-dimethyl-6-benzofurancarboxylic acid, 2-(3,5-Dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001033559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467427-80-1 | |

| Record name | 2,3-Dihydro-2,7-dimethyl-6-benzofurancarboxylic acid, 2-(3,5-Dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001033559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Biochemical Mechanisms of Fufenozide Action

Interaction with the Ecdysone (B1671078) Receptor Complex in Target Organisms

Fufenozide's insecticidal activity is initiated through its high-affinity binding to the ecdysone receptor (EcR) and ultraspiracle protein (USP) complex. jst.go.jp This interaction mimics the natural insect molting hormone, 20-hydroxyecdysone (B1671079) (20E), but unlike the natural hormone, this compound's binding is persistent and unregulated. mdpi.comresearchgate.net This leads to a continuous and untimely activation of the ecdysone signaling pathway, ultimately causing developmental chaos and mortality. mdpi.com

Binding Dynamics to Ecdysone Receptor (EcR)/Ultraspiracle Protein (USP) Complex

This compound, classified as a dibenzoylhydrazine (DBH) insecticide, functions as an ecdysone agonist by specifically targeting the EcR/USP heterodimer. jst.go.jp The binding of this compound to this complex is a critical step in its mode of action. The EcR, a nuclear receptor, and its partner protein, USP, form a functional unit that, when activated by a ligand like 20E or an agonist like this compound, regulates the transcription of genes involved in molting and metamorphosis. jst.go.jpnih.gov

The specificity of this compound for certain insect orders, primarily Lepidoptera, is attributed to variations in the amino acid sequence of the ligand-binding domain (LBD) of the EcR among different insect species. jst.go.jp Research has shown that the formation of the EcR/USP dimer significantly enhances the binding affinity for ecdysone agonists. mdpi.com For instance, studies on the diamondback moth, Plutella xylostella, revealed that the binding affinity of an ecdysone agonist was approximately 20-fold higher for the EcR/USP dimer compared to the EcR monomer alone. mdpi.com This highlights the importance of the heterodimer complex in the potent action of this compound.

Disruption of Normal Insect Molting and Development

By binding to the EcR/USP complex, this compound triggers a premature and incomplete molting process. mdpi.com In a healthy insect, the levels of 20E fluctuate, signaling the precise timing for molting. This compound overrides this natural regulation, causing larvae to initiate molting before they are developmentally ready. mdpi.com This results in a failure to properly shed the old cuticle, leading to deformities and ultimately, death. The larvae often cease feeding and become lethargic before the unsuccessful molt.

The continuous activation of the ecdysone receptor by this compound leads to a range of developmental disruptions, including:

Precocious Molting: Larvae attempt to molt at an inappropriate time in their life cycle.

Incomplete Ecdysis: The insect is unable to fully escape from its old exoskeleton.

Abnormal Cuticle Formation: The new cuticle may be malformed and unable to provide proper support and protection.

Interference with Cuticle Secretion Gene Expression

The binding of the this compound-EcR/USP complex to ecdysone response elements (EcREs) on the DNA leads to the aberrant expression of genes responsible for cuticle formation. nih.gov The cuticle, a complex structure primarily composed of chitin (B13524) and proteins, is essential for an insect's survival. Its proper synthesis and hardening are tightly regulated by the ecdysone signaling pathway.

This compound's interference disrupts the normal sequence of gene expression required for the deposition and sclerotization of the new cuticle. This can lead to a thinner or improperly formed cuticle, contributing to the failure of the molting process. nih.govnih.gov Studies have shown that alterations in the expression of genes encoding for cuticular proteins and enzymes involved in chitin metabolism are associated with exposure to ecdysone agonists. nih.gov

Sublethal Biological Effects on Susceptible Pest Species

Beyond its direct lethal effects, this compound can induce a range of sublethal effects at concentrations that are not immediately fatal. These effects can have significant long-term impacts on the fitness and population dynamics of pest species.

Impact on Fecundity and Reproductive Parameters

Exposure of adult insects to sublethal doses of this compound, or the emergence of adults from larvae exposed to such doses, can lead to a significant reduction in reproductive capacity. mdpi.com This includes decreased fecundity (the number of eggs produced by a female) and fertility (the percentage of eggs that hatch). researchgate.netresearchgate.net

For example, in studies on Plutella xylostella, adults that emerged from larvae treated with sublethal concentrations of an insecticide showed reduced fecundity compared to the control group. Similarly, research on Spodoptera frugiperda demonstrated that exposure to sublethal concentrations of methoxyfenozide (B170004), another diacylhydrazine insecticide, significantly reduced the fecundity of the F0 generation. researchgate.net These reproductive impairments can contribute to the suppression of pest populations over subsequent generations. mdpi.comcabidigitallibrary.org

Table 1: Impact of Sublethal Insecticide Exposure on Insect Fecundity

| Species | Insecticide | Observation | Citation |

|---|---|---|---|

| Plutella xylostella | This compound | Reduced fecundity in adults from treated larvae. | |

| Spodoptera frugiperda | Methoxyfenozide | Significantly reduced fecundity in the F0 generation. | researchgate.net |

| Plutella xylostella | Fluxametamide | Reduced fecundity in the F1 generation. | mdpi.comcabidigitallibrary.org |

| Spodoptera litura | Methoxyfenozide | Reduced number of eggs per female. | researchgate.net |

Effects on Larval Development Duration

Sublethal exposure to this compound can also alter the developmental timeline of insects, often by prolonging the larval stage. While a longer larval period might seem beneficial for the individual insect, it can increase its vulnerability to predators, parasites, and pathogens in a field setting.

Table 2: Effect of Sublethal Insecticide Exposure on Larval Development Duration

| Species | Insecticide | Observation | Citation |

|---|---|---|---|

| Plutella xylostella | This compound | Prolonged developmental times. | |

| Spodoptera frugiperda | Methoxyfenozide | Significantly extended larval development duration. | researchgate.net |

| Culex pipiens | Methoxyfenozide | Total development duration was significantly longer. | researchgate.net |

| Plutella xylostella | Fluxametamide | Significantly prolonged larval duration. | mdpi.com |

Induction of Morphological Abnormalities in Emerging Adults

Exposure to sublethal concentrations of this compound and other ecdysone agonists during larval or pupal stages can lead to significant morphological defects in the adults that manage to emerge. researchgate.net These abnormalities are a direct consequence of the compound's interference with the complex, hormonally-regulated processes of metamorphosis. Research has documented a significant increase in deformations among adults that developed from treated larvae.

These malformations often involve the wings and cuticle, rendering the adult insect non-viable or reproductively unsuccessful. Specific abnormalities observed in various lepidopteran species due to exposure to ecdysone agonists include crippled, twisted, or miniature wings, and improperly formed cuticles. researchgate.netmdpi.com For instance, studies on other ecdysone agonists like methoxyfenozide have shown that larvae escaping lethal effects emerge as adults with malformed wings and experience reduced longevity. researchgate.net Similarly, treating pupae of Spodoptera litura with the ecdysone agonist RH-5849 resulted in developmental abnormalities that decreased the rate of adult emergence. nih.gov The presence of these deformities highlights the critical role of precisely timed ecdysteroid signaling for successful adult development.

Table 1: Examples of Morphological Abnormalities Induced by Ecdysone Agonists in Lepidoptera

| Insect Species | Ecdysone Agonist | Observed Abnormalities | Research Focus |

|---|---|---|---|

| Plutella xylostella | This compound | Deformed adults | Sublethal effects on life cycle. |

| Spodoptera frugiperda | Methoxyfenozide | Deformed pupae and adults, wing deformities | Evaluation of lethal and sublethal effects. researchgate.net |

| Spodoptera littoralis | Methoxyfenozide | Malformed wings in adults | Sublethal toxicity effects. researchgate.net |

Role of Chitinase (B1577495) Inhibition in this compound Activity

The primary mode of action for this compound is its function as an ecdysone agonist. However, the relationship between this activity and the function of chitinase, a critical enzyme for molting, is complex. Chitinase is an enzyme that degrades chitin, the main structural component of the insect exoskeleton. mdpi.comresearchgate.net During a normal molt, chitinase activity is essential for breaking down the old cuticle to allow for its shedding.

Some studies have suggested that this compound may also inhibit chitinase activity, which would contribute to the incomplete molts and mortality seen in treated larvae. This proposed dual-action—acting as an ecdysone agonist while also inhibiting a key molting enzyme—could potentiate its insecticidal effect.

However, other research presents a more nuanced view. Enzymatic analyses in a this compound-resistant strain of Plutella xylostella that was allowed to revert toward susceptibility showed that as resistance decreased, the activity of chitinase actually increased. cabidigitallibrary.org This finding suggests that the interaction is not a simple, direct inhibition. Instead, it indicates that the regulation of chitinase activity is downstream of the hormonal chaos initiated by this compound binding to the ecdysone receptor. This compound's primary action triggers a premature molting cascade, but the insect's physiological systems, including the precisely timed expression and activation of enzymes like chitinase, are not prepared. This desynchronization, rather than direct enzymatic inhibition, likely leads to the observed molting failures. Therefore, while disrupted chitin processing is a clear symptom of this compound poisoning, classifying this compound as a direct chitinase inhibitor may be inaccurate. Its effect on chitinase appears to be an indirect, albeit critical, consequence of its primary mechanism as a potent ecdysone receptor agonist.

Insecticide Resistance Evolution and Mechanisms in Pest Populations

Characterization of Fufenozide Resistance Phenotypes

Understanding the characteristics of resistance is crucial for developing effective management strategies. This includes quantifying the level of resistance, assessing its stability over time, and identifying patterns of cross-resistance with other insecticides.

Laboratory selection experiments are instrumental in determining the potential for pests to develop resistance to an insecticide. In studies involving the diamondback moth, Plutella xylostella, a significant pest of cruciferous crops, continuous exposure to this compound over multiple generations has led to the development of high levels of resistance.

For instance, one laboratory-selected strain of P. xylostella exhibited a 302-fold resistance to this compound after 39 generations of selection. researchgate.net Another study reported an even higher resistance level, with a P. xylostella strain showing a 320.3-fold resistance. cabidigitallibrary.orgcolab.ws Similarly, a tebufenozide-selected strain of P. xylostella developed a 93.8-fold resistance after 35 generations. researchgate.net In the beet armyworm, Spodoptera exigua, a field-collected population selected with tebufenozide (B1682728) for 61 generations developed a 92-fold resistance to the chemical. nih.gov

These findings demonstrate the considerable potential for pest populations to evolve high levels of resistance to this compound and other related insecticides under persistent selection pressure.

Table 1: this compound Resistance Levels in Laboratory-Selected Pest Strains

| Pest Species | Insecticide | Number of Generations Selected | Resistance Ratio (RR) | Source |

|---|---|---|---|---|

| Plutella xylostella | This compound | 39 | 302-fold | researchgate.net |

| Plutella xylostella | This compound | Not specified | 320.3-fold | cabidigitallibrary.orgcolab.ws |

| Plutella xylostella | Tebufenozide | 35 | 93.8-fold | researchgate.net |

| Spodoptera exigua | Tebufenozide | 61 | 92-fold | nih.gov |

The stability of insecticide resistance in the absence of selection pressure is a critical factor in resistance management. Studies on this compound resistance in P. xylostella indicate that the resistance is not stable.

In a laboratory-selected strain of P. xylostella with a 320.3-fold resistance to this compound, the resistance ratio dropped significantly to 20.5-fold after only six generations without exposure to the insecticide. cabidigitallibrary.org This suggests a rapid reversal of resistance. However, complete restoration of susceptibility was not achieved even after 28 generations without selection pressure. cabidigitallibrary.org The decline in resistance was associated with an increased relative fitness of 0.87 in the resistance-decaying strain, indicating that resistant individuals may have fitness disadvantages in an insecticide-free environment. cabidigitallibrary.org Research has shown that this compound resistance can lead to reduced reproductive capacity and higher mortality, contributing to its instability.

This instability implies that rotating this compound with other insecticides could be a viable strategy to delay the development of resistance in field populations. cabidigitallibrary.org

Cross-resistance, where resistance to one insecticide confers resistance to another, often with a similar mode of action, is a major concern in pest management. Investigations into this compound-resistant strains of P. xylostella have revealed specific cross-resistance patterns.

A this compound-selected strain of P. xylostella demonstrated medium cross-resistance to other diacylhydrazine insecticides, namely tebufenozide and methoxyfenozide (B170004). researchgate.net This is expected as they share a common mode of action, targeting the ecdysone (B1671078) receptor. The same strain showed very low cross-resistance to abamectin (B1664291) and spinosad. researchgate.net Importantly, no cross-resistance was observed with several other insecticide classes, including organophosphates (phoxim, chlorpyrifos), carbamates (methomyl), pyrethroids (beta-cypermethrin), and others like chlorfenapyr. researchgate.net

Conversely, a strain of P. xylostella selected with tebufenozide exhibited high cross-resistance to methoxyfenozide and abamectin. researchgate.net This suggests that the mechanisms conferring resistance to one diacylhydrazine can extend to others and even to different chemical classes like the avermectins. researchgate.netgssrr.org

Table 2: Cross-Resistance Patterns in this compound-Resistant Plutella xylostella

| Insecticide Class | Insecticide | Cross-Resistance Level | Source |

|---|---|---|---|

| Diacylhydrazines | Tebufenozide | Medium | researchgate.net |

| Methoxyfenozide | Medium | researchgate.net | |

| Avermectins | Abamectin | Very Low | researchgate.net |

| Spinosyns | Spinosad | Very Low | researchgate.net |

| Organophosphates | Phoxim | None | researchgate.net |

| Chlorpyrifos | None | researchgate.net | |

| Carbamates | Methomyl | None | researchgate.net |

| Pyrroles | Chlorfenapyr | None | researchgate.net |

| Pyrethroids | Beta-cypermethrin | None | researchgate.net |

Molecular and Biochemical Basis of Resistance to this compound

The development of insecticide resistance is fundamentally a genetic process, often involving enhanced metabolism of the insecticide by detoxification enzymes.

Metabolic resistance is a primary mechanism by which insects can withstand insecticide exposure. nih.gov This involves the enzymatic breakdown of the toxic compound into less harmful substances that can be more easily excreted. unimore.itmpg.de Several enzyme families are implicated in this process, including cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and carboxylesterases (CarE). unimore.itfrontiersin.org

Cytochrome P450 monooxygenases are a large and diverse group of enzymes known to play a critical role in the detoxification of a wide range of xenobiotics, including insecticides. nih.govnih.govscience-line.com Increased activity or overexpression of P450s is a frequently cited mechanism of insecticide resistance. nih.govfrontiersin.org

In the context of this compound resistance, studies have implicated P450s as a key detoxification pathway. Enzymatic analyses of a this compound-resistant strain of P. xylostella showed that the activity of monooxygenases, along with other detoxification enzymes like GSTs and carboxylesterases, was significantly elevated. cabidigitallibrary.orggssrr.org When selection pressure was removed, a rapid decline in the activity of these enzymes corresponded with an increased susceptibility to this compound. gssrr.org

Furthermore, in a tebufenozide-resistant strain of S. exigua, the synergist piperonyl butoxide (PBO), a known inhibitor of P450s, significantly increased the toxicity of tebufenozide, providing strong evidence for the involvement of P450s in resistance. nih.gov This highlights that mixed-function oxidases, a group to which P450s belong, play an important role in resistance to diacylhydrazine insecticides. nih.gov The overexpression of P450 genes, such as those from the CYP6 and CYP9 families, has been linked to insecticide resistance in various insect species. frontiersin.orgresearchgate.net

1

The evolution of insecticide resistance is a complex process driven by the intense selection pressure exerted by the widespread use of chemical controls. Pest populations can develop resistance through various mechanisms, which are broadly categorized as metabolic resistance, target site insensitivity, and reduced cuticular penetration. Metabolic resistance involves the enhanced ability of the insect to detoxify the insecticide before it can reach its target site. This is often achieved through the increased activity of detoxification enzymes.

2 Involvement of Glutathione S-Transferases (GSTs)

Glutathione S-Transferases (GSTs) are a major family of detoxification enzymes that play a significant role in conferring resistance to various insecticides, including this compound. nih.gov These enzymes catalyze the conjugation of glutathione to electrophilic compounds, rendering them more water-soluble and easier to excrete. In the context of this compound resistance, studies have shown that increased GST activity is associated with reduced susceptibility in pest populations. cabidigitallibrary.orgcolab.ws

For instance, in a laboratory-selected strain of the diamondback moth, Plutella xylostella, reduced specific activities of GSTs were observed in a strain that was reverting to this compound susceptibility after the removal of selection pressure. cabidigitallibrary.orgcolab.ws This suggests that elevated GST activity is a component of the resistance mechanism. The role of GSTs in insecticide resistance is not limited to direct metabolism; they also contribute by protecting the insect from oxidative stress induced by insecticide exposure. nih.gov The induction of GSTs can be triggered by various xenobiotics, including insecticides and plant allelochemicals. sinica.edu.tw

Research has identified multiple GST isozymes in various insect species, indicating the complexity of this detoxification system. sinica.edu.tw The overexpression of these enzymes can neutralize insecticides, making them less harmful. mdpi.com In some cases, specific GSTs have been shown to metabolize insecticides in vitro, providing direct evidence of their role in resistance. nih.gov

3 Contribution of Carboxylesterases

Carboxylesterases (CarEs) are another critical group of detoxification enzymes involved in insecticide resistance. gssrr.orgfrontiersin.org These enzymes hydrolyze ester-containing insecticides, including some pyrethroids and organophosphates. gssrr.org In the context of this compound resistance, studies have implicated CarEs as part of the metabolic resistance mechanism. cabidigitallibrary.orgcolab.ws

In Plutella xylostella, a laboratory-selected strain with high resistance to this compound showed that reduced carboxylesterase activity was correlated with a decline in resistance when the selection pressure was removed. cabidigitallibrary.orgcolab.ws This indicates that enhanced carboxylesterase activity contributes to this compound resistance. Carboxylesterase-mediated resistance can occur through gene overexpression or mutations that enhance the enzyme's ability to degrade or sequester the insecticide. frontiersin.org

The table below summarizes the findings on the involvement of detoxification enzymes in this compound resistance in Plutella xylostella.

| Enzyme Family | Observation in this compound-Resistant Strain | Implication | Reference |

| Glutathione S-Transferases (GSTs) | Reduced activity in resistance-decaying strain | Involved in detoxification | cabidigitallibrary.orgcolab.ws |

| Carboxylesterases | Reduced activity in resistance-decaying strain | Involved in detoxification | cabidigitallibrary.orgcolab.ws |

| Aryl-Acylamidase | Reduced activity in resistance-decaying strain | Involved in detoxification | cabidigitallibrary.orgcolab.ws |

4 Analysis of Aryl-Acylamidase Activity

Aryl-acylamidase has also been identified as a detoxification enzyme contributing to this compound resistance. nih.gov Research in Plutella xylostella has demonstrated a link between the activity of this enzyme and the level of resistance to this compound. cabidigitallibrary.orgcolab.ws Similar to GSTs and carboxylesterases, a decrease in aryl-acylamidase activity was observed in a this compound-resistant strain of P. xylostella as its resistance levels declined in the absence of the insecticide. cabidigitallibrary.orgcolab.ws This suggests that enhanced aryl-acylamidase activity is a component of the metabolic resistance to this compound. nih.gov

2 Target Site Insensitivity Mechanisms

Target site insensitivity is a major mechanism of resistance where the molecular target of the insecticide is altered, reducing the binding affinity of the insecticide and thus its efficacy. nih.govresearchgate.net For this compound, a non-steroidal ecdysone agonist, the target is the ecdysone receptor (EcR).

1 MicroRNA (miRNA) Mediated Regulation of Ecdysone Receptor Gene Expression

Recent research has unveiled a sophisticated layer of gene regulation in insecticide resistance involving microRNAs (miRNAs). frontiersin.orgresearchgate.net MiRNAs are small, non-coding RNA molecules that can post-transcriptionally regulate gene expression, often by binding to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. frontiersin.orgresearchgate.netnih.gov

In the case of this compound resistance, studies have shown that miRNAs can regulate the expression of the ecdysone receptor (EcR) gene, the target of this compound. nih.govmdpi.com This regulation can alter the insect's susceptibility to the insecticide. mdpi.comfrontiersin.org By modulating the expression of EcR, miRNAs can effectively reduce the number of available target sites for this compound, leading to resistance. frontiersin.orgnih.gov In Plutella xylostella, it was found that the expression of the ecdysone receptor isoform B (PxEcR-B) is regulated by a specific miRNA, which in turn affects the insect's tolerance to this compound. frontiersin.orgnih.gov

2 Specific Studies on miR-189942 and PxEcR-B Interaction

Detailed investigations in Plutella xylostella have identified a specific microRNA, miR-189942, that plays a crucial role in this compound resistance by modulating the expression of the ecdysone receptor isoform B (PxEcR-B). frontiersin.orgnih.govnih.gov

Bioinformatics analysis predicted a binding site for miR-189942 in the 3'-UTR of the PxEcR-B mRNA. nih.gov Experimental validation using a luciferase reporter system confirmed that miR-189942 directly binds to this site and downregulates the expression of PxEcR-B. nih.gov Further studies demonstrated that overexpression of miR-189942 led to a decrease in PxEcR-B expression, while inhibiting miR-189942 resulted in an increase in PxEcR-B expression. nih.gov

Crucially, manipulating the levels of miR-189942 in vivo altered the susceptibility of P. xylostella to this compound. nih.gov Overexpression of miR-189942 increased the tolerance of the moths to this compound, whereas knocking down this miRNA made them more sensitive to the insecticide. nih.gov This effect was specific to this compound, as it did not alter the sensitivity to chlorantraniliprole, an insecticide with a different target site. mdpi.comnih.gov These findings provide strong evidence that miR-189942-mediated suppression of PxEcR-B expression is a key mechanism of target site insensitivity leading to this compound resistance in P. xylostella. frontiersin.orgnih.govnih.gov

The following table presents the key findings on the interaction between miR-189942 and PxEcR-B.

| Finding | Method | Result | Reference |

| Putative miR-189942 binding site in PxEcR-B 3'-UTR | Bioinformatics Analysis | Identification of a potential binding site | nih.gov |

| miR-189942 downregulates PxEcR-B | Luciferase Reporter Assay | Confirmed direct interaction and suppression | nih.gov |

| Overexpression of miR-189942 | In vivo (agomir treatment) | Decreased PxEcR-B expression by 71 ± 4% | nih.gov |

| Inhibition of miR-189942 | In vivo (antagomir treatment) | Increased PxEcR-B expression by 4.19-fold | nih.gov |

| Impact on this compound Susceptibility | In vivo manipulation of miR-189942 | Overexpression increased tolerance; knockdown decreased tolerance | nih.gov |

3 Cuticular Penetration Resistance

Reduced cuticular penetration is another mechanism by which insects can develop resistance to insecticides. pesticidestewardship.orgirac-online.org The insect cuticle serves as the primary barrier that an insecticide must cross to reach its target site. infravec2.eu Modifications to the cuticle, such as thickening or changes in its composition, can slow down the rate of insecticide absorption, allowing more time for detoxification enzymes to metabolize the compound. pesticidestewardship.orginfravec2.eu

Behavioral Adaptations Leading to Resistance

Behavioral resistance is an evolutionary response where insects develop behaviors to avoid lethal contact with insecticides. escholarship.org This can manifest as avoiding treated areas, altering feeding or egg-laying (oviposition) habits, or increasing mobility when an insecticide is detected. pesticidestewardship.orgnih.govfrontiersin.org These adaptations are considered a significant mechanism of resistance, potentially arising when the physiological and biochemical costs of resistance are high. escholarship.org

While the diamondback moth, Plutella xylostella, has been documented to develop behavioral resistance to several insecticides, specific research into behavioral adaptations to this compound is not extensively detailed in current literature. However, studies on other insecticides offer insights into the types of behavioral changes that can occur in this pest. For instance, strains of P. xylostella with physiological resistance to gamma-cyhalothrin (B44037) and spinetoram (B1464634) have demonstrated oviposition avoidance, with females laying significantly fewer eggs on leaves treated with these insecticides. nih.gov In some cases, larvae from resistant strains show increased mobility on treated surfaces, a potential avoidance tactic. nih.gov Conversely, other studies have observed decreased mobility in resistant larvae, suggesting that the nature of behavioral adaptation can be complex and vary between different resistant populations and insecticides. nih.govscielo.br

The development of such avoidance behaviors is thought to be a heritable trait that evolves under the selection pressure of insecticide applications. nih.gov It is important to distinguish between innate avoidance behaviors and evolved resistance, with the latter being a change in the population's genetic makeup in response to the chemical threat. escholarship.orgnih.gov While microRNAs have been implicated in other forms of insecticide resistance, their direct involvement in behavioral resistance has not yet been reported. frontiersin.org

Genetic Studies of this compound Resistance Inheritance

The genetic basis of this compound resistance has been a key area of investigation, particularly in the highly adaptable diamondback moth, Plutella xylostella. Studies have focused on understanding how resistance is inherited across generations, the specific genes involved, and the associated fitness costs.

Table 1: Log-Dose-Response Data for this compound against Resistant, Susceptible, and F1 Progeny of Plutella xylostella

| Strain | N | Slope ± SE | LC50 (95% FL) (mg L-1) | Resistance Ratio | D |

| Fufen-S | 640 | 1.48 ± 0.14 | 0.42 (0.33-0.52) | 1.0 | - |

| Fufen-R | 640 | 1.09 ± 0.10 | 205.33 (164.3-264.4) | 488.9 | 1.0 |

| F1 (S♀ × R♂) | 640 | 1.25 ± 0.11 | 3.51 (2.81-4.39) | 8.4 | -0.32 |

| F1 (R♀ × S♂) | 640 | 1.28 ± 0.11 | 3.28 (2.64-4.08) | 7.8 | -0.34 |

Data sourced from studies on this compound resistance inheritance in Plutella xylostella. pesticideresistance.org

Further genetic analysis through backcrossing the F1 progeny with the parental resistant strain (BC1) has been used to test the hypothesis of whether resistance is controlled by a single gene or multiple genes. The results of these backcross experiments have suggested that this compound resistance in P. xylostella is likely controlled by more than one gene (polygenic). d-nb.info

At the molecular level, a specific mechanism of resistance has been identified. It involves a microRNA, miR-189942, which regulates the expression of the ecdysone receptor isoform B (PxEcR-B). researchgate.net The ecdysone receptor is the target site for this compound. By down-regulating the expression of PxEcR-B, the number of available binding sites for the insecticide is reduced, leading to decreased susceptibility. researchgate.net

Table 2: Life-Table Parameters of this compound-Resistant and Susceptible Plutella xylostella

| Strain | Oviposition Period (days) | Fecundity (eggs/female) | Hatchability (%) | Net Reproductive Rate (R0) | Relative Fitness |

| Fufen-S | 7.8 | 150.5 | 85.2 | 80.4 | 1.0 |

| Fufen-R | 6.5 | 115.3 | 75.6 | 40.2 | 0.5 |

Data compiled from fitness cost studies of this compound-resistant P. xylostella. researchgate.netcambridge.org

Additionally, this compound-resistant strains of P. xylostella have shown cross-resistance to other diacylhydrazine insecticides such as methoxyfenozide and tebufenozide. researchgate.net However, little to no cross-resistance has been observed with insecticides from different chemical classes like chlorpyrifos, beta-cypermethrin, and abamectin. researchgate.net

Environmental Fate and Ecotoxicological Dynamics of Fufenozide

Fufenozide Degradation and Dissipation Pathways in Environmental Compartments

The environmental persistence of this compound is dictated by its degradation and dissipation pathways, which are influenced by a combination of biotic and abiotic factors across different environmental matrices.

Research indicates that this compound dissipates rapidly within aquatic ecosystems. researchgate.net The primary drivers for this dissipation are microbial activity and photodegradation. Studies conducted in sterilized aqueous media where light was prevented showed no significant dissipation, confirming that both biological and light-driven processes are essential for its breakdown in water. researchgate.net While it is established that the compound is not persistent in aquatic environments, specific degradation half-life (DT50) values for the water column and sediment are not extensively detailed in available research. The rapid breakdown suggests a low potential for long-term accumulation in aquatic systems. researchgate.net

In terrestrial environments, this compound is considered moderately persistent. Its degradation in soil follows first-order kinetics. Field and laboratory studies have established a consistent degradation half-life. The typical half-life (DT50) for this compound in soil under aerobic laboratory conditions at 20°C is approximately 30.3 days. This aligns closely with findings from field trials, which report DT50 values of 28.9 to 30.3 days.

Table 1: Degradation Half-Life (DT50) of this compound in Soil

| Condition | Model | Half-Life (DT50) in Days |

|---|---|---|

| Aerobic Laboratory (20°C) | - | 30.3 |

| Field Trial | Simple First-Order (SFO) | 30.3 |

| Field Trial | First-Order Double Exponential (FOD) | 28.9 |

Both photolysis (degradation by light) and biotransformation (degradation by microorganisms) are critical factors in the breakdown of this compound. The absence of degradation in sterilized, dark conditions highlights the necessity of these pathways. researchgate.net

Laboratory studies directly comparing degradation rates under different conditions have quantified the significant influence of light. In these studies, the degradation half-life of this compound was between 39.7 and 82.5 days in dark conditions. However, when exposed to light, the half-life dramatically decreased to a range of 1.1 to 8.0 days, demonstrating that photolysis is a primary and rapid degradation pathway. The degradation in non-sterilized soil further confirms that soil microorganisms actively contribute to its biotransformation.

The role of microorganisms in the breakdown of this compound has been further elucidated through the isolation and characterization of specific bacterial strains capable of utilizing the compound. In studies using this compound-contaminated soil, seven distinct bacterial strains that can degrade this compound were isolated and identified. These strains, designated DDH01 through DDH07, were capable of using this compound as their sole carbon source.

Characterization of these strains revealed a mix of Gram-positive and Gram-negative bacteria. All isolated strains were rod-shaped bacteria. This research provides direct evidence of specific microbes responsible for the biotransformation of this compound in the soil environment.

Table 2: Characteristics of Isolated this compound-Degrading Bacterial Strains

| Strain Name | Gram Staining | Other Characteristics |

|---|---|---|

| DDH01 | Gram-positive | Rod-shaped |

| DDH02 | Gram-positive | Rod-shaped |

| DDH03 | Gram-negative | Rod-shaped |

| DDH04 | Gram-positive | Rod-shaped |

| DDH05 | Gram-positive | Rod-shaped |

| DDH06 | Gram-negative | Rod-shaped, has capsule |

| DDH07 | Gram-negative | Rod-shaped, has capsule |

Ecotoxicological Assessment for Non-Target Organisms

This compound is part of the diacylhydrazine class of insecticides, which are known for acting as ecdysone (B1671078) agonists. This mode of action provides a degree of specificity, primarily targeting lepidopteran (moth and butterfly) pests.

Insecticides in the diacylhydrazine class are generally recognized for their selectivity and reduced impact on non-target organisms compared to broad-spectrum insecticides. However, specific ecotoxicological studies detailing the lethal and sublethal effects of this compound on a wide range of non-target terrestrial arthropods, such as predatory mites, spiders, and parasitoid wasps, are not extensively available in the scientific literature. Therefore, a detailed assessment of its specific impact on these beneficial species cannot be fully compiled at this time.

Effects on Aquatic Biota and Ecosystem Health

This compound, a novel nonsteroidal ecdysone agonist, can enter aquatic ecosystems primarily through runoff from agricultural fields, particularly following heavy rainfall events. pjoes.com Once in the aquatic environment, it has been observed to dissipate rapidly in both the water column and sediment. pjoes.com However, its potential to cause adverse effects on non-target aquatic organisms is a key consideration for its environmental risk profile. The toxicity of this compound to aquatic life varies among different trophic levels, and a comprehensive understanding of its impact on ecosystem health requires examining its effects on fish, invertebrates, and primary producers like algae.

Toxicity to Fish:

Acute toxicity studies have been conducted on the tropical freshwater fish species, Danio rerio (Zebrafish). The 96-hour median lethal concentration (LC50) for Danio rerio has been reported to be 48.0 mg/L. This value suggests a moderate level of acute toxicity to this fish species under laboratory conditions. Field studies conducted in ditch and pond systems adjacent to agricultural areas where this compound was applied have indicated no immediate risk to fish, based on the toxicity exposure ratio (TER). pjoes.com However, it is also noted that there is a scarcity of ecotoxicological data for a wider range of fish species. pjoes.com

Toxicity to Aquatic Invertebrates:

Toxicity to Aquatic Plants:

Aquatic plants and algae form the base of most aquatic food webs, and any adverse effects on their populations can have cascading consequences for the entire ecosystem. There is a notable lack of published studies on the toxicity of this compound to aquatic plants and algae, such as those from the genus Scenedesmus, which are common in freshwater environments. wikipedia.org Research on other pesticides has demonstrated that they can inhibit the growth of algae, affecting cell number, chlorophyll content, and photosynthetic activity. nih.gov The absence of such data for this compound makes it difficult to fully assess its potential impact on primary productivity in aquatic ecosystems.

The following table summarizes the available acute toxicity data for this compound on aquatic biota.

| Species | Trophic Level | Endpoint | Value (mg/L) | Interpretation |

| Danio rerio (Zebrafish) | Fish | 96-hour LC50 | 48.0 | Moderate toxicity |

| Aquatic Invertebrates (e.g., Daphnia magna) | Invertebrate | - | No data available | Data gap |

| Aquatic Plants (e.g., Scenedesmus sp.) | Primary Producer | - | No data available | Data gap |

Influence on Soil Invertebrates and Microbial Communities

Effects on Soil Invertebrates:

Soil invertebrates, including earthworms, collembolans (springtails), and mites, play crucial roles in soil health, including nutrient cycling, decomposition of organic matter, and maintenance of soil structure. While direct studies on the toxicity of this compound to a broad range of soil invertebrates are limited, research on the closely related ecdysone agonist, tebufenozide (B1682728), provides some insights. Studies on tebufenozide have shown no adverse effects on the survival, growth, or reproduction of the forest earthworm Dendrobaena octaedra, nor on the population growth of four species of soil Collembola (Folsomia candida, F. nivalis, Onychiurus parvicornis, and Hypogastrura pannosa), even at concentrations up to 100 times the expected environmental concentration. i-repository.net This suggests that this compound may also pose a low risk to these groups of soil invertebrates under normal field application rates. However, without direct testing of this compound, this remains an extrapolation. A meta-analysis of pesticide effects on soil fauna has shown that insecticides, as a group, can significantly decrease the diversity of soil fauna. researchgate.net

Influence on Soil Microbial Communities:

Soil microorganisms, including bacteria and fungi, are fundamental to soil fertility and the degradation of xenobiotics. The degradation of this compound in soil is known to be a primarily microbial process. pjoes.com Research has led to the isolation of several strains of bacteria capable of degrading this compound from contaminated soils. nih.govresearchgate.net These bacteria can utilize this compound as a source of carbon and energy, breaking it down into other substances. The presence and activity of such microorganisms are key to the natural attenuation of this compound in the soil environment.

Advanced Environmental Risk Assessment Methodologies and Findings

The environmental risk assessment of pesticides like this compound has evolved from simple deterministic approaches to more complex and realistic probabilistic methods. These advanced methodologies aim to provide a more comprehensive understanding of the potential risks to non-target organisms and ecosystems.

Toxicity Exposure Ratio (TER):

A widely used approach in tiered risk assessment is the calculation of the Toxicity Exposure Ratio (TER). The TER is the ratio of a toxicity endpoint (e.g., LC50) to the predicted or measured environmental concentration (PEC). A higher TER value suggests a lower risk. A semi-field test was conducted to assess the risk of this compound exposure in a ditch and a pond adjacent to an agricultural field. pjoes.com In this study, the measured concentrations of this compound in the water were used to calculate the TER for fish. The results of this assessment indicated no significant risk of this compound exposure to the fish in the aquatic ecosystem under the tested conditions. pjoes.comresearchgate.net

Species Sensitivity Distributions (SSDs):

Species Sensitivity Distributions (SSDs) are a probabilistic tool used to estimate the proportion of species that will be adversely affected by a certain concentration of a chemical. ub.edu By plotting the toxicity data for multiple species from a particular ecosystem (e.g., an aquatic community) on a cumulative distribution, an SSD can be derived. From this distribution, a Hazardous Concentration for 5% of the species (HC5) can be calculated. The HC5 is the concentration at which 5% of the species in the community are expected to be affected and is often used to derive environmental quality standards. ub.edu While no SSDs have been specifically developed for this compound due to the limited ecotoxicological data, this methodology represents a more advanced approach for future risk assessments should more data become available. researchgate.netnih.gov

Probabilistic Risk Assessment (PRA):

Probabilistic Risk Assessment (PRA) moves beyond single-point estimates (like the TER) and incorporates the variability and uncertainty in both exposure and effects data. epa.govaltex.org Methodologies like Monte Carlo analysis are used to generate probability distributions for exposure and toxicity, which are then combined to produce a distribution of possible risks. epa.gov This allows for a more nuanced understanding of the likelihood and magnitude of potential adverse effects. For instance, PRA can incorporate variations in weather patterns, soil types, and species sensitivities to provide a more realistic picture of risk than a single worst-case scenario. epa.gov The use of Bayesian networks is an emerging approach in PRA that allows for the integration of various sources of information, including model outputs, monitoring data, and expert judgment, to create a more holistic risk model. altex.org While specific PRAs for this compound have not been detailed in the available literature, these advanced methodologies are part of the evolving framework for pesticide risk assessment. epa.govunl.pt

Chemical Synthesis and Structure Activity Relationship Investigations

Synthetic Pathways for Fufenozide Production

The synthesis of this compound relies on two primary precursors corresponding to the two substituted benzoyl groups in its structure: 3,5-dimethylbenzoic acid and 3-methoxy-2-methylbenzoic acid.

3,5-Dimethylbenzoic Acid: This precursor is a crucial intermediate. A common industrial production method involves the liquid-phase oxidation of mesitylene (B46885) (1,3,5-trimethylbenzene). This reaction is typically carried out using air or pure oxygen in the presence of a composite catalyst, often containing metal salts like cobalt acetate (B1210297) and manganese acetate, and may use an initiator such as a bromide compound. google.com The reaction is generally performed in an acetic acid solvent, which requires acid-resistant equipment. google.com After the oxidation is complete, the resulting 3,5-dimethylbenzoic acid is purified through processes like distillation, filtration, washing, and recrystallization. google.com

3-Methoxy-2-methylbenzoic Acid: This substituted benzoic acid is another key building block. chemicalbook.comfishersci.com One synthetic route involves the methylation of 3-hydroxy-2-methylbenzoic acid using a methylating agent like dimethyl sulfate. google.com The precursor, 3-hydroxy-2-methylbenzoic acid, can be obtained through high-pressure and high-temperature reactions involving compounds like sodium hydrogen 3-aminonaphthalene-1,5-disulphonic acid with sodium hydroxide. google.com

These precursors are then typically converted into more reactive derivatives, such as acyl chlorides, to facilitate the final coupling steps. For instance, 3,5-dimethylbenzoic acid can be reacted with thionyl chloride (SOCl₂) to produce 3,5-dimethylbenzoyl chloride. google.com This conversion is a standard procedure in organic synthesis to create a highly electrophilic carbonyl carbon, which is susceptible to nucleophilic attack by a hydrazine (B178648) derivative.

The synthesis of this compound, like other diacylhydrazine insecticides, generally follows a convergent pathway where two key intermediates are prepared separately and then combined. nih.govnih.gov

Formation of the Hydrazide Intermediate: The first major step is the synthesis of a substituted benzoylhydrazide. In the case of this compound, this would involve reacting a derivative of 3,5-dimethylbenzoic acid with a hydrazine source. Typically, the methyl ester of the acid (methyl 3,5-dimethylbenzoate) is refluxed with hydrazine hydrate (B1144303) (N₂H₄·H₂O) in a solvent like ethanol. nih.gov This reaction, a nucleophilic acyl substitution, replaces the methoxy (B1213986) group of the ester with the hydrazinyl group, yielding 3,5-dimethylbenzoylhydrazide .

Acylation of the Hydrazide Intermediate: The second key step is the acylation of the newly formed hydrazide with the second benzoyl group. The 3,5-dimethylbenzoylhydrazide is reacted with a derivatized form of the second precursor, typically 3-methoxy-2-methylbenzoyl chloride . This reaction is carried out in the presence of a base, such as triethylamine (B128534) (Et₃N), which acts as a scavenger for the hydrochloric acid (HCl) byproduct. nih.gov The nitrogen atom of the hydrazide acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride, leading to the formation of the final N,N'-diacylhydrazine structure of this compound.

Alkylation (for tert-butyl group): An alternative pathway involves the initial formation of a tert-butylhydrazine (B1221602) intermediate, which is then sequentially acylated with the two different benzoyl chlorides. This ensures the correct placement of the bulky tert-butyl group on one of the hydrazine nitrogens, a key structural feature for insecticidal activity.

The final crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to obtain this compound of high purity. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and Related Compounds

The insecticidal potency of this compound and its analogs is highly dependent on their three-dimensional structure and physicochemical properties. Structure-Activity Relationship (SAR) studies, particularly using computational methods, are vital for understanding these dependencies and for designing new, more effective insecticides. nih.gov These compounds function by binding to the ligand-binding pocket (LBP) of the ecdysone (B1671078) receptor (EcR), mimicking the natural molting hormone 20-hydroxyecdysone (B1671079). nih.govrsc.org

QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. researchgate.netmdpi.com For diacylhydrazine insecticides, these models are used to predict insecticidal potency based on calculated molecular descriptors.

Researchers have developed 3D-QSAR models for diacylhydrazine derivatives using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). bohrium.comfrontiersin.org These studies involve several key steps:

Data Set Preparation: A series of this compound analogs with known insecticidal activities (e.g., LC₅₀ values) are selected. frontiersin.org

Molecular Modeling: The 3D structures of the molecules are generated and their lowest energy conformations are determined.

Descriptor Calculation: Quantum chemical descriptors are calculated using methods like Density Functional Theory (DFT). bohrium.com These descriptors quantify various properties of the molecules.

Model Generation and Validation: Statistical methods are used to build a model that links the descriptors to biological activity. The predictive power of the model is rigorously validated. researchgate.net

For example, a CoMFA model for a set of diacylhydrazine analogs yielded a cross-validated q² value of 0.639 and a conventional r² of 0.963, indicating a robust and predictive model. bohrium.com The contour maps generated from such models can highlight specific regions of the molecule where steric bulk or electrostatic properties are crucial for activity, guiding the synthesis of more potent analogs. frontiersin.org

Table 1: Key Parameters in a Sample 3D-QSAR Study for Diacylhydrazine Analogs This table is representative of the types of data generated in QSAR studies for this class of compounds.

| Statistical Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated r²) | 0.639 | Indicates the internal predictive ability of the model. |

| r² (Non-cross-validated) | 0.963 | Measures the goodness of fit of the model to the training data. |

| F-statistic | 126.861 | Represents the statistical significance of the regression model. |

| Standard Error of Estimate | 0.201 | Measures the precision of the predictions. |

| Field Contribution (Steric) | 58.9% | Percentage contribution of steric fields to the model. |

| Field Contribution (Electrostatic) | 41.1% | Percentage contribution of electrostatic fields to the model. |

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov For this compound, docking simulations are used to model its interaction with the ligand-binding domain of the ecdysone receptor. nih.gov These simulations provide insights into the specific amino acid residues that are critical for binding.

Studies on the closely related insecticide tebufenozide (B1682728) show that it occupies the same ligand-binding pocket as the natural hormone, ponasterone A. vliz.be The binding is stabilized by a network of interactions:

Hydrogen Bonds: Key hydrogen bonds often form between the carbonyl groups of the diacylhydrazine backbone and specific amino acid residues in the receptor pocket. vliz.be

Hydrophobic Interactions: The aromatic rings and the tert-butyl group of this compound engage in extensive hydrophobic and van der Waals interactions with nonpolar residues within the binding site. vliz.be

Molecular dynamics (MD) simulations can further refine these static docking poses, providing a dynamic view of the ligand-receptor complex over time. unipa.itnih.gov MD simulations can confirm the stability of the binding mode and calculate the binding free energy, which provides a theoretical estimation of the binding affinity. nih.gov These computational studies have shown that subtle differences in the amino acid sequence of the ecdysone receptor across different insect orders can lead to selective toxicity, a desirable trait for integrated pest management. nih.gov For example, steric clashes between the insecticide and certain residues can prevent binding in non-target species. vliz.be

Analytical Methodologies for Fufenozide Residue Determination

Sample Preparation and Extraction Techniques for Diverse Matrices

Effective sample preparation and extraction are critical steps to isolate fufenozide from complex matrices, remove interferences, and concentrate the analyte before instrumental analysis.

Methods for Water, Sediment, and Soil Matrices

For environmental samples such as water, sediment, and soil, specific extraction and cleanup procedures have been developed.

Water Samples: this compound residues in water samples are typically extracted using solid-phase extraction (SPE) with C18 cartridges. These cartridges are preconditioned with methanol (B129727) and ultrapure water. A 100 mL water sample is loaded onto the cartridge at a flow rate of 2 mL/min. Following sample loading, the cartridge is washed with 10 mL of ultrapure water and air-dried for 30 minutes. This compound is then eluted from the cartridges using 40 mL of a methanol and ethyl acetate (B1210297) mixture (1:1, V/V). The eluate is concentrated to approximately 1 mL using a rotary evaporator at 35°C, followed by complete drying with nitrogen gas. The dried residue is then redissolved in 1 mL of an 80:20 (V/V) methanol and ultrapure water solution for analysis. nih.gov

Soil Samples: The extraction of this compound from soil involves a multi-step process. Initially, 3 grams of soil are extracted with 30 mL of an ultrapure water/methanol mixture (5:1, V/V) using a Vortex-Genie 2 shaker for 0.5 minutes, followed by ultrasound extraction for 60 minutes at 50°C. The extract is then centrifuged at 4,000 r/min for 10 minutes, and the supernatant is transferred to a flask. The residue is re-extracted with an additional 30 mL of acetonitrile (B52724). The combined supernatants are concentrated to 2-3 mL using a rotary evaporator. For cleanup, the concentrated sample solution is loaded onto 300 mg Graphitized Carbon Black (GCB) cartridges, preconditioned with methanol and pure water. This compound is eluted from the GCB cartridges with 15 mL of methanol and 10 mL of ethyl acetate. This eluate is further concentrated to nearly 1 mL using a rotary evaporator, dried with nitrogen gas, and finally dissolved in 1 mL of an 80:20 (V/V) methanol and ultrapure water solution. nih.gov

Sediment Samples: While detailed specific extraction steps for sediment are not as extensively documented as for water and soil in some studies, analytical methods for this compound in sediment often employ similar principles of extraction and cleanup, frequently utilizing techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for diacylhydrazine insecticides, including this compound, in sediment and aquatic products. nih.gov

Techniques for Agricultural Produce and Crop Samples

For agricultural produce and crop samples, extraction methods are adapted to the matrix complexity. For instance, a method for determining this compound and other diacylhydrazine insecticide residues in Welsh onion involves blending the sample with acetonitrile for extraction. herts.ac.uk This is followed by a salting-out step and purification using a Florisil column. herts.ac.uk The QuEChERS method is also a widely adopted sample preparation technique for multi-residue pesticide analysis in fruits and vegetables, including other diacylhydrazine insecticides in matrices like rice straw, rice husk, and brown rice.

Chromatographic and Spectrometric Detection Methods

The detection and quantification of this compound residues primarily rely on advanced chromatographic and spectrometric techniques, offering high sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) with UV and Diode Array Detection (DAD)

Historically, this compound has been detected using High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or diode array detection (DAD). nih.gov However, these methods have been noted for their limitations in sensitivity and specificity, particularly for the determination of this compound residues in complex matrices like surface water and sediments, where lower detection limits are often required. nih.gov The retention and analysis times for HPLC-UV and HPLC-DAD methods are typically longer, often exceeding 6 and 10 minutes, respectively. nih.gov

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Enhanced Sensitivity and Selectivity

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred and most robust method for this compound residue analysis due to its superior precision, sensitivity, and selectivity. nih.gov This technique is particularly effective for detecting polar and thermally labile pesticides. nih.gov

A typical HPLC-MS/MS setup for this compound analysis involves chromatographic separation on a C18 analytical column, such as a VARIAN Pursuit XRs Ultra 2.8 n C18 50 mm × 2.0 mm column, maintained at 40°C. nih.gov The mobile phase often consists of a mixture of methanol and water (e.g., 70% methanol containing 0.2% formic acid) delivered at a flow rate of 0.2 mL/min. nih.gov An injection volume of 5 µL is commonly used. nih.gov

Detection is performed using a linear ion trap mass spectrometer, such as the LTQ XL (Thermo-Fisher, USA), equipped with an electrospray ionization (ESI) source operating in positive ion mode. nih.gov High-purity nitrogen (99.999%) serves as the nebulizer gas, and helium (99.999%) is used as the collision gas. nih.gov Selected Reaction Monitoring (SRM) is employed for highly specific detection. For this compound, the precursor ion is typically m/z 417 [M+Na]+, with characteristic product ions at m/z 245 and m/z 267. nih.gov The most intense product ion, m/z 267, is commonly used for quantification. nih.gov The scan time is typically set at 30 ms, with a this compound retention time of approximately 2.9 minutes and a total HPLC analysis time of 5.5 minutes. nih.gov This method offers faster analysis compared to traditional HPLC-UV/DAD approaches. nih.gov

Method Validation and Performance Characteristics

Analytical methods for this compound residue determination undergo rigorous validation to ensure their reliability, accuracy, and suitability for their intended purpose. A conventional validation procedure evaluates key performance characteristics, including specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. nih.gov Linearity is assessed by analyzing standard solvent solutions and matrix-matched solutions, while blank samples are analyzed to identify potential matrix interferences. nih.gov

Research findings demonstrate excellent performance characteristics for this compound residue analysis using HPLC-MS/MS:

Table 1: Method Validation Parameters for this compound Residue Analysis

| Parameter | Value | Matrix (if specified) | Reference |

| Linearity (Correlation Coeff.) | R² > 0.999, R > 0.9992 nih.gov | General, Water, Sediment, Aquatic Products | nih.gov |

| Limit of Detection (LOD) | 0.1 µg/L | Water | nih.gov |

| 2.5 µg/kg | Sediment | nih.gov | |

| 3.3 µg/kg | Soil | nih.gov | |

| 0.01 µg/L | Water | ||

| Limit of Quantification (LOQ) | 0.05 µg/L | Water | |

| Estimated from S/N ratio of 10 | General | nih.gov | |

| Recoveries | 85.6% to 99.3% | Water, Soil, Sediment | nih.gov |

| 85-105% | Spiked samples in matrices | ||

| 80.0–99.7% | Water, Sediment, Aquatic Products | nih.gov | |

| Precision (RSDs) | 1.2% to 7.8% | Water, Soil, Sediment | nih.gov |

| < 5% | Repeated measurements | ||

| < 5.28% (intra-day and inter-day) | Water, Sediment, Aquatic Products | nih.gov |

The recoveries for this compound in water, soil, and sediment matrices have been consistently within the acceptable range of 85.6% to 99.3%, with associated relative standard deviations (RSDs) ranging from 1.2% to 7.8%. nih.gov These results underscore the accuracy and reproducibility of the developed analytical methods for this compound. nih.gov

Assessment of Recovery and Reproducibility

Method validation for this compound residue determination includes a thorough assessment of recovery and reproducibility, which are critical indicators of an analytical method's accuracy and precision. Recovery refers to the efficiency with which the analyte is extracted from the sample matrix, while reproducibility (often expressed as relative standard deviation, RSD) indicates the consistency of results obtained under varying conditions ctdbase.orgnih.gov.

For this compound, studies have reported acceptable recovery rates and low relative standard deviations across different environmental matrices. A method developed for this compound determination in water, soil, and sediment showed recoveries ranging from 85.6% to 99.3%, with associated relative standard deviations (RSDs) between 1.2% and 7.8% ctdbase.orgnih.gov. These values fall within generally acceptable ranges for pesticide residue analysis, which typically require mean recovery values between 70% and 120% and within-laboratory reproducibility (RSD) of ≤ 20% ctdbase.org. Another multi-residue analysis method for diacylhydrazine insecticides, including this compound, in water, sediment, and aquatic products reported recoveries between 80.0% and 99.7% at various spiked levels, with precisions (intra-day and inter-day) lower than 5.28%.

The following table summarizes typical recovery and reproducibility data for this compound in different matrices:

| Matrix | Fortification Level (µg/L or µg/kg) | Recovery (%) | RSD (%) |

| Water | 0.1 | 89.5 | 5.3 |

| Water | 10.0 | 94.2 | 4 |

| Soil | 3.3 | 98.5 | - |

| Sediment | - | 85.6 - 99.3 | 1.2 - 7.8 ctdbase.orgnih.gov |

| Water | 0.02 ng/mL, 0.1 ng/mL, 0.5 ng/mL | 80.0 - 99.7 | < 5.28 |

| Sediment | 2.0, 10, 50 ng/g | 80.0 - 99.7 | < 5.28 |

| Aquatic Products | 2.0, 10, 50 ng/g | 80.0 - 99.7 | < 5.28 |

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is defined as the lowest concentration of an analyte that can be reliably detected, though not necessarily quantified, under a given set of experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration at which the analyte can be quantified with acceptable accuracy and precision. These parameters are crucial for establishing the sensitivity of an analytical method and its suitability for trace residue analysis.

For this compound, specific LOD and LOQ values have been established for various matrices using HPLC-MS/MS methods. For instance, a method developed for water, sediment, and soil samples reported LODs of 0.1 µg/L for water, 2.5 µg/kg for sediment, and 3.3 µg/kg for soil ctdbase.org. Another multi-residue method for diacylhydrazine insecticides, including this compound, demonstrated low LODs ranging from 3.8 to 9.6 pg/mL for water and 0.38 to 0.96 ng/g for sediment and aquatic products. Corresponding LOQs were reported between 12.7 and 32.0 pg/mL for water and 1.27 and 3.20 ng/g for sediment and aquatic products. LOD and LOQ are often calculated based on the standard deviation of the response and the slope of the calibration curve, or by observing a signal-to-noise ratio (SNR) of at least 3:1 for LOD and a higher SNR (e.g., 10:1 or 150:1 for accurate quantification) for LOQ.

The following table presents the reported LOD and LOQ values for this compound in different matrices:

| Matrix | LOD (µg/L or µg/kg) | LOQ (µg/L or µg/kg) |

| Water | 0.1 µg/L ctdbase.org | - |

| Sediment | 2.5 µg/kg ctdbase.org | - |

| Soil | 3.3 µg/kg ctdbase.org | - |

| Water | 3.8 - 9.6 pg/mL | 12.7 - 32.0 pg/mL |

| Sediment | 0.38 - 0.96 ng/g | 1.27 - 3.20 ng/g |

| Aquatic Products | 0.38 - 0.96 ng/g | 1.27 - 3.20 ng/g |

Evaluation and Mitigation of Matrix Effects in Environmental Samples

Matrix effects are a significant challenge in pesticide residue analysis, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI). These effects occur due to co-eluting components in the sample extract that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantitative results ctdbase.org. Matrix effects can manifest as signal alteration (suppression or enhancement) or matrix interference.

For this compound, significant matrix effects have been observed, particularly in sediment and water matrices ctdbase.org. These effects can influence the response of the target compound, necessitating careful evaluation and mitigation strategies. One common and effective approach to mitigate matrix effects is the use of matrix-matched standards for quantitative calculations ctdbase.org. By preparing calibration curves in blank matrix extracts rather than pure solvent, the influence of co-extracted matrix components on the analyte signal can be compensated for, thereby improving the accuracy of the results ctdbase.org. While some studies indicated a "soft" matrix suppression effect for this compound (e.g., -0.98% to -0.42%) after appropriate sample preparation and correction by isotope internal standards, the general consensus highlights the importance of addressing these effects. The application of matrix-matched standards ensures that the calibration accurately reflects the analytical behavior of this compound within the specific sample environment ctdbase.org.

Advanced Research Perspectives and Future Directions in Fufenozide Science

Integration of Fufenozide into Modern Integrated Pest Management (IPM) Strategies

Integrated Pest Management (IPM) is a holistic and environmentally sensitive approach to pest control that combines various methods to manage pest populations while minimizing risks to human health and the environment. IPM programs emphasize preventive measures, continuous monitoring, and decision-making based on established economic thresholds, rather than relying solely on reactive pesticide applications. nih.govwikidoc.org

Development of Innovative Insecticide Resistance Management (IRM) Approaches

The development of insecticide resistance poses a substantial threat to the long-term efficacy of chemical control methods, potentially leading to increased pest infestations and economic losses. csic.es Innovative Insecticide Resistance Management (IRM) strategies are therefore critical to prevent or delay the onset of resistance and, where it has already emerged, to help regain susceptibility in pest populations. normandata.eu Factors such as high pest reproductive rates, short generation times, and frequent insecticide applications contribute to the rapid evolution and spread of resistance. csic.es While this compound exhibits good efficacy, studies have shown that pests like the diamondback moth (Plutella xylostella) have the potential to develop resistance, sometimes incurring fitness costs. wikipedia.org Cross-resistance patterns with other insecticide classes are also a concern, necessitating careful consideration in deployment strategies. wikipedia.org

Optimized Insecticide Rotation Programs

Optimized insecticide rotation programs are a cornerstone of IRM, involving the sequential application of insecticides with different modes of action (MoA). normandata.euthegoodscentscompany.comherts.ac.uk This strategy aims to reduce the selection pressure on pest populations for resistance to any single insecticide class. Best practices suggest rotating to a pesticide from a different MoA group, ideally every two to three pest generations or approximately every two to three weeks, unless specific label directions indicate otherwise. herts.ac.uk The "windows approach" further refines this by advocating for rotation based on pest generations, ensuring that resistance to a given MoA is advantageous to the pest only every other generation. made-in-china.com Research, such as studies on Western flower thrips, indicates that rotation programs, even those incorporating entomopathogenic organisms, can effectively suppress pest populations and diminish selection pressure, thereby delaying resistance development. made-in-china.com However, the effectiveness of rotation can be influenced by factors such as the insect's reproduction rate and specific conditions like high insecticide efficacy and premating selection and dispersal. herts.ac.uk

Application of Genomic and Proteomic Tools for Resistance Monitoring and Prediction

The application of genomic and proteomic tools is revolutionizing insecticide resistance management by providing advanced capabilities for monitoring and predicting resistance. wikidata.orgpic.intontosight.aifishersci.finih.gov Genomic approaches allow for the precise identification of specific genetic mutations and resistance genes within pest populations, offering insights into the molecular basis of resistance. wikidata.orgfishersci.finih.gov Proteomics, on the other hand, provides information about protein structure and function, which is crucial for understanding how resistance mechanisms manifest at the cellular and biochemical levels, aiding in the design of new insecticidal compounds. wikidata.orgpic.intontosight.ai

The integration of multi-omics data—including genomic, transcriptomic, proteomic, and metabolomic information—enables a comprehensive understanding of pest biology and the complex mechanisms underlying resistance. wikidata.orgpic.intsigmaaldrich.comontosight.ai These high-throughput data analyses, often facilitated by bioinformatics tools and online databases, can track the spread and evolution of resistance in real-time. wikidata.orgfishersci.finih.gov This advanced monitoring capability allows for early detection of resistance, enabling timely adjustments in pest management strategies to prevent further resistance development and supporting the discovery of new, selective insecticides. wikidata.orgfishersci.finih.govwikidata.org

Exploration of Bioremediation and Environmental Mitigation Technologies

The long-term environmental fate of pesticides like this compound is a critical area of research. Bioremediation technologies offer a promising, ecologically sustainable, and cost-effective approach to mitigate environmental contamination caused by pesticide residues. flybase.orgnih.govnih.govajol.info These technologies harness the natural capabilities of living organisms, including microorganisms (bacteria and fungi) and plants, to degrade, absorb, or neutralize contaminants in soil and water. flybase.orgnih.govnih.govajol.infonih.gov

Key bioremediation approaches include: